molecular formula C9H13NO2 B3065873 Pyridine, 2,3-diethoxy- CAS No. 63756-60-5

Pyridine, 2,3-diethoxy-

Cat. No.: B3065873
CAS No.: 63756-60-5
M. Wt: 167.2 g/mol
InChI Key: MEZNWVTWWGWZFT-UHFFFAOYSA-N
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Description

Pyridine, 2,3-diethoxy- is a chemical compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom The 2,3-diethoxy substitution refers to the presence of ethoxy groups (-OCH2CH3) attached to the second and third carbon atoms of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,3-diethoxy- can be achieved through several methods. One common approach involves the condensation of 2,3-dihydroxy pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The ethylation of the hydroxyl groups results in the formation of the desired 2,3-diethoxy derivative.

Another method involves the use of a [4 + 2] cycloaddition reaction of 1-azadienes with 2-carbon π-components, which is a powerful tool in synthetic chemistry for assembling aza-heterocycles . This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions.

Industrial Production Methods

Industrial production of Pyridine, 2,3-diethoxy- may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,3-diethoxy- undergoes various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2,3-dicarboxypyridine.

    Reduction: Formation of 2,3-diethoxypiperidine.

    Substitution: Formation of 2,3-diaminopyridine or 2,3-dithiopyridine derivatives.

Scientific Research Applications

Pyridine, 2,3-diethoxy- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound with no ethoxy substitutions.

    2,3-Dihydroxypyridine: The precursor to Pyridine, 2,3-diethoxy- with hydroxyl groups instead of ethoxy groups.

    2,3-Dimethoxypyridine: Similar to Pyridine, 2,3-diethoxy- but with methoxy groups (-OCH3) instead of ethoxy groups.

Uniqueness

Pyridine, 2,3-diethoxy- is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions compared to its hydroxyl or methoxy analogs.

Properties

IUPAC Name

2,3-diethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-10-9(8)12-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZNWVTWWGWZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00485196
Record name Pyridine, 2,3-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63756-60-5
Record name Pyridine, 2,3-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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